An In-depth Technical Guide to (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate: Properties, Reactivity, and Applications in Modern Organic Synthesis
An In-depth Technical Guide to (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate: Properties, Reactivity, and Applications in Modern Organic Synthesis
This guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique capabilities of this powerful arylating agent in their synthetic endeavors.
Introduction: The Rise of Diaryliodonium Salts in Arylation Chemistry
The selective introduction of aryl moieties into complex molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] While traditional methods like nucleophilic aromatic substitution (SNAr) have their merits, they are often limited by the requirement for highly activated substrates.[1] Diaryliodonium salts have emerged as potent electrophilic arylating agents that offer a versatile and often milder alternative to classical methods.[1][2][3] These hypervalent iodine(III) reagents, with the general formula [Ar-I+-Ar']X-, exhibit high reactivity and selectivity in a multitude of transformations.[3][4]
Among the diverse array of diaryliodonium salts, unsymmetrical derivatives such as (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate have garnered significant attention. The strategic design of these reagents, incorporating a sterically hindered and electron-rich "dummy" group (the 2,4,6-trimethylphenyl or mesityl group), allows for the chemoselective transfer of the desired aryl group (the 2-methylphenyl or o-tolyl group).[5] This targeted reactivity minimizes the formation of undesired byproducts and enhances the overall efficiency of the arylation process.[5]
This guide will delve into the fundamental properties of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, providing insights into its structure, stability, and synthesis. We will then explore its reactivity profile, detailing the mechanistic nuances of both transition-metal-catalyzed and metal-free arylation reactions. Finally, we will showcase its practical applications with illustrative experimental protocols, empowering researchers to confidently incorporate this reagent into their synthetic workflows.
Core Properties of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization. This section outlines the key characteristics of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate.
Structural and Physical Properties
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is a salt composed of a diaryliodonium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is a non-coordinating, highly stable leaving group, which contributes to the high electrophilicity of the iodonium center.[2]
| Property | Value | Source |
| Chemical Formula | C17H18F3IO3S | [6] |
| Molecular Weight | 486.29 g/mol | [6] |
| CAS Number | 210823-54-4 | [6] |
| Appearance | Typically a powder | [7] |
| Purity | Often ≥97.0% (HPLC) | [7] |
The structure of the cation is characterized by a central iodine atom bonded to a 2-methylphenyl group and a 2,4,6-trimethylphenyl group. The steric bulk of the mesityl group plays a crucial role in directing the regioselectivity of aryl transfer, a concept that will be elaborated upon in the reactivity section.
Safety and Handling
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is classified as toxic if swallowed and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)[7]
-
Skin Irritation (Category 2)[7]
-
Eye Irritation (Category 2)[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system[7]
Synthesis of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Triflate
The preparation of unsymmetrical diaryliodonium salts has been the subject of extensive research, leading to the development of several efficient one-pot procedures.[8] A common and practical approach involves the oxidation of an iodoarene in the presence of an arene and a suitable acid.[9]
A general workflow for the synthesis of diaryliodonium triflates is depicted below:
Caption: General workflow for the one-pot synthesis of diaryliodonium triflates.
Representative Synthetic Protocol
The following protocol is a generalized representation of a one-pot synthesis of diaryliodonium triflates, inspired by methodologies developed by Olofsson and others.[8][9]
Step 1: Reaction Setup
-
To a solution of 2-iodotoluene (1.0 equiv.) and mesitylene (1.2 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add meta-chloroperbenzoic acid (m-CPBA) (1.5 equiv.) portion-wise.
Causality: m-CPBA serves as the oxidant to convert the iodoarene to a more electrophilic iodine(III) intermediate. The reaction is performed at a low temperature to control the exothermic oxidation.
Step 2: Acid Addition
-
Slowly add trifluoromethanesulfonic acid (1.1 equiv.) to the reaction mixture, maintaining the temperature at 0 °C.
Causality: The strong acid facilitates the formation of the reactive iodine(III) species and provides the triflate counteranion.
Step 3: Reaction Progression
-
Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
Step 4: Isolation and Purification
-
Upon completion, the reaction mixture is typically concentrated, and the crude product is precipitated or crystallized from a suitable solvent system (e.g., diethyl ether). The resulting solid is collected by filtration and washed with a cold solvent to afford the pure diaryliodonium triflate.
Self-Validation: The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The melting point can also serve as an indicator of purity.
Reactivity and Mechanistic Considerations
The utility of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate stems from its ability to act as an electrophilic source of the 2-methylphenyl group. The key to its selective reactivity lies in the disparate nature of the two aryl groups attached to the iodine atom. The mesityl group, being both sterically hindered and electron-rich, is a poor ligand for transfer, thus acting as a "dummy" or non-transferable group.[5] This ensures the preferential transfer of the less hindered and comparatively less electron-rich 2-methylphenyl group to a wide range of nucleophiles.
Arylation reactions using this reagent can proceed through several mechanistic pathways, broadly categorized as transition-metal-free and transition-metal-catalyzed.[4]
Transition-Metal-Free Arylations
In the absence of a metal catalyst, diaryliodonium salts can directly arylate nucleophiles. The generally accepted mechanism involves two key steps: ligand exchange and reductive coupling.[2]
Caption: General mechanism for metal-free arylation with a diaryliodonium salt.
This pathway is particularly effective for the arylation of heteroatom nucleophiles such as amines, alcohols, and thiols, as well as certain carbon nucleophiles.[1][2]
Transition-Metal-Catalyzed Arylations
The reactivity of diaryliodonium salts can be significantly enhanced and expanded through the use of transition metal catalysts, most notably palladium and copper.[5][9] These catalysts enable C-H functionalization and cross-coupling reactions under mild conditions.
Palladium-Catalyzed C-H Arylation: A plausible catalytic cycle involves the oxidative addition of the diaryliodonium salt to a Pd(II) species to generate a high-valent Pd(IV) intermediate. Subsequent reaction with the substrate and reductive elimination furnishes the arylated product and regenerates the Pd(II) catalyst.[5]
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Copper-Catalyzed Arylation: Copper catalysts are also highly effective in promoting arylations with diaryliodonium salts. The mechanism is often proposed to involve a Cu(I)/Cu(III) cycle. The diaryliodonium salt oxidizes Cu(I) to a Cu(III)-aryl species, which then undergoes reductive elimination with the nucleophile to form the desired bond.[5]
Applications in Drug Development and Chemical Research
The ability to selectively introduce an o-tolyl group is of significant interest in drug discovery, as this motif is present in numerous biologically active molecules. The steric and electronic properties imparted by the methyl group can influence the conformation and binding affinity of a drug candidate.
Late-Stage Functionalization
A key advantage of using (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is its utility in late-stage functionalization.[5] This strategy allows for the introduction of the aryl group at a late step in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Arylation of Heterocycles
Heterocyclic scaffolds are ubiquitous in pharmaceuticals. (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is an excellent reagent for the C-H and N-H arylation of a wide range of heterocycles, including indoles, pyrroles, and imidazoles.[5]
Experimental Protocol: N-Arylation of Imidazole
Step 1: Reaction Setup
-
In a reaction vial, combine imidazole (1.0 equiv.), (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate (1.1 equiv.), and a copper catalyst such as Cu(OAc)2 (0.1 equiv.).
Step 2: Addition of Base and Solvent
-
Add a suitable base (e.g., K2CO3, 2.0 equiv.) and a solvent (e.g., DMF or toluene).
Causality: The base is required to deprotonate the imidazole N-H, generating the active nucleophile. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Step 3: Reaction
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring for completion by TLC or LC-MS.
Step 4: Workup and Purification
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-(o-tolyl)-1H-imidazole.
Self-Validation: The structure and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive choice for the selective introduction of the 2-methylphenyl group. The use of a non-transferable dummy group is a key design feature that ensures high chemoselectivity. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the importance of reagents like (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is set to increase. This guide has provided a foundational understanding of its properties and applications, aiming to facilitate its broader adoption and inspire further innovation in the field of arylation chemistry.
References
- Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Aryl
- Aryl(2,4,6-trimethoxyphenyl)
- (2-Methylphenyl)(2,4,6-trimethylphenyl)
- Flow Synthesis of Diaryliodonium Trifl
- (2-Methylphenyl)(2,4,6-trimethylphenyl)
- Recent Progress in Arylation Reactions with Diaryliodonium Salts.
- (2-Methylphenyl)(2,4,6-trimethylphenyl)
- Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts.PubMed Central.
- Arylation Using Diaryliodonium Salts.University of Illinois.
- Iodonium salt synthesis.Organic Chemistry Portal.
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